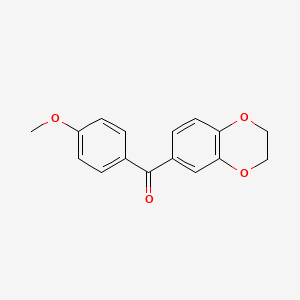

2,3-dihydro-1,4-benzodioxin-6-yl(4-methoxyphenyl)methanone

Description

Properties

IUPAC Name |

2,3-dihydro-1,4-benzodioxin-6-yl-(4-methoxyphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O4/c1-18-13-5-2-11(3-6-13)16(17)12-4-7-14-15(10-12)20-9-8-19-14/h2-7,10H,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFYFHGPKWJKQSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2)OCCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20364070 | |

| Record name | STK163074 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20364070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

727421-76-3 | |

| Record name | STK163074 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20364070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Ring-Closing via Dihaloalkane Condensation

A widely cited method involves condensing 3,4-dihydroxybenzaldehyde derivatives with 1,2-dibromoethane under alkaline conditions. For example, 3,4-dihydroxybenzaldehyde reacts with 1,2-dibromoethane in the presence of potassium hydroxide and tetrabutyl ammonium bromide, yielding 2,3-dihydro-1,4-benzodioxin-6-carbaldehyde as an intermediate. This step typically achieves reflux conditions (90–110°C) with a molar ratio of 1:5 (aldehyde:dibromoethane), producing the benzodioxin core in ~90% yield after purification.

Key Reaction Conditions:

Alternative Ring-Closing Approaches

Thesis work describes alkylation of dihydroxy precursors using ethylene glycol derivatives. For instance, 2-(2,3-dihydrobenzodioxin-6-yl)ethylamine is synthesized via nucleophilic substitution, highlighting the versatility of benzodioxin intermediates in further functionalization.

Introduction of the 4-Methoxyphenyl Methanone Group

The methanone bridge connecting the benzodioxin and 4-methoxyphenyl groups is introduced through Friedel-Crafts acylation or nucleophilic acyl substitution .

Friedel-Crafts Acylation with 4-Methoxybenzoyl Chloride

A direct method involves reacting 7-amino-2,3-dihydrobenzo[b]dioxin with 4-methoxybenzoyl chloride in dichloromethane, catalyzed by triethylamine. This one-step acylation proceeds at room temperature, yielding the target compound after 5–6 hours.

Optimization Insights:

Oxidation of Secondary Alcohols

Alternative routes oxidize alcohol precursors to ketones. For example, ethyl 2-(2,3-dihydrobenzodioxin-6-yl)-2-oxoacetate is synthesized via oxidation of a secondary alcohol using potassium permanganate (KMnO₄) in aqueous acidic conditions. While this method is effective for carboxylic acid derivatives, adapting it for methanone synthesis requires careful control to prevent over-oxidation.

Integrated Synthetic Pathways

Combining the above steps, two dominant pathways emerge:

Sequential Ring-Closing and Acylation

-

Benzodioxin Core Formation: Synthesize 2,3-dihydro-1,4-benzodioxin-6-carbaldehyde via dihaloalkane condensation.

-

Methanone Introduction: React the aldehyde with 4-methoxyphenylmagnesium bromide in a Grignard reaction, followed by oxidation to the ketone.

Advantages: High purity intermediates; scalable for industrial production.

Challenges: Requires stringent anhydrous conditions for Grignard reactions.

Comparative Analysis of Methods

Key Observations:

-

Dihaloalkane condensation offers superior yields for benzodioxin intermediates.

-

Friedel-Crafts acylation is operationally simpler but may require post-reaction purification.

-

Grignard-based routes provide flexibility but involve multi-step protocols.

Challenges and Optimization Strategies

Regioselectivity in Ring-Closing

Using bulky bases (e.g., KOH over NaOH) minimizes byproducts during dihaloalkane condensation.

Chemical Reactions Analysis

Types of Reactions

2,3-dihydro-1,4-benzodioxin-6-yl(4-methoxyphenyl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can yield dihydro derivatives.

Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzodioxin ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Dihydro derivatives.

Substitution: Various substituted benzodioxin derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticholinesterase Activity

Research has shown that derivatives of 2,3-dihydro-1,4-benzodioxin compounds exhibit moderate inhibitory effects on acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. A study synthesized N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide and assessed its AChE inhibitory potential, indicating that these derivatives could contribute to the development of therapeutic agents for cognitive disorders .

2. Antioxidant Properties

Benzophenone derivatives, including those related to 2,3-dihydro-1,4-benzodioxin-6-yl(4-methoxyphenyl)methanone, have been investigated for their antioxidant activities. These compounds can scavenge free radicals and may protect cells from oxidative stress, which is implicated in various diseases including cancer and cardiovascular disorders .

3. Anti-inflammatory Effects

Certain benzophenone derivatives have demonstrated anti-inflammatory activities. The structural similarities with this compound suggest potential for similar effects, which could be explored further in drug development aimed at inflammatory conditions .

Materials Science Applications

1. Liquid Crystals

The compound has been studied in the context of liquid crystal formation. Its derivatives have shown the ability to form stable nematic phases under specific conditions. This property can be harnessed in the development of advanced materials for displays and other optical applications .

2. Polymer Chemistry

The incorporation of 2,3-dihydro-1,4-benzodioxin structures into polymer matrices can enhance material properties such as thermal stability and mechanical strength. Research into these applications could lead to innovative materials with tailored functionalities for use in various industrial applications.

Case Study 1: Synthesis and Characterization

A significant study involved the synthesis of N-(alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamides through a multi-step reaction process. The resulting compounds were characterized using IR spectroscopy and NMR techniques. The study highlighted the potential of these compounds as AChE inhibitors and showcased their structural integrity through comprehensive characterization methods .

Case Study 2: Antioxidant Activity Assessment

Another research effort focused on evaluating the antioxidant capabilities of benzophenone derivatives related to the target compound. The study utilized various in vitro assays to measure radical scavenging activity and found promising results that support further exploration into therapeutic applications against oxidative stress-related diseases .

Mechanism of Action

The mechanism of action of 2,3-dihydro-1,4-benzodioxin-6-yl(4-methoxyphenyl)methanone involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The biological and physicochemical properties of benzodioxin-containing compounds are highly dependent on substituents. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Benzodioxin Derivatives

Key Research Findings

Kinase Inhibition : Dichlorophenyl-substituted analogs () showed superior CDK9 inhibition (IC₅₀: 0.12 μM) compared to methoxy derivatives, highlighting the importance of electron-withdrawing groups for potency .

aureus or P. aeruginosa, suggesting that the methanone core alone is insufficient for antibacterial effects without additional functional groups.

Immunomodulation: The compound D4476 () demonstrated efficacy in tuberculosis models by suppressing T-cell differentiation, indicating the benzodioxin scaffold's versatility in diverse therapeutic areas.

Q & A

Q. What synthetic methodologies are recommended for synthesizing 2,3-dihydro-1,4-benzodioxin-6-yl(4-methoxyphenyl)methanone?

- Methodological Answer : The compound can be synthesized via multi-step organic reactions. A common approach involves:

- Step 1 : Preparation of the benzodioxane core through condensation reactions using 1,2-dihydroxybenzene derivatives and dichloroethane under basic conditions.

- Step 2 : Friedel-Crafts acylation to introduce the 4-methoxyphenyl group. For example, reacting 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid chloride with 4-methoxyphenylmagnesium bromide in anhydrous tetrahydrofuran (THF) at 0–5°C .

- Optimization : Solvent-free conditions (e.g., using dimethylformamide-dimethyl acetal) improve yield and reduce side products .

Q. How does this compound interact with acetylcholinesterase, and what assays are used to quantify inhibition?

- Methodological Answer : The compound acts as a competitive acetylcholinesterase (AChE) inhibitor by binding to the enzyme's active site, preventing acetylcholine hydrolysis. Key steps for analysis:

- Ellman's Assay : Measure residual AChE activity using acetylthiocholine as a substrate. The thiocholine product reacts with DTNB (5,5′-dithiobis-2-nitrobenzoic acid), producing a yellow chromophore detectable at 412 nm.

- IC₅₀ Determination : Perform dose-response curves with concentrations ranging from 1 nM to 100 µM. Reported IC₅₀ values for similar benzodioxane derivatives are ~2.5 µM .

Q. What are the stability and handling considerations for this compound in laboratory settings?

- Methodological Answer :

- Stability : The compound is stable at room temperature for >6 months when stored in amber vials under inert gas (argon or nitrogen). Degradation increases under UV light or in polar solvents (e.g., DMSO) due to methoxy group oxidation .

- Handling : Use gloveboxes for long-term storage and avoid aqueous buffers with pH >8 to prevent hydrolysis of the ketone group .

Advanced Research Questions

Q. How can molecular docking elucidate the binding mechanism of this compound to AChE?

- Methodological Answer :

- Software : Use AutoDock Vina or Schrödinger’s Glide for docking simulations. The benzodioxane ring occupies the catalytic anionic site (CAS), while the 4-methoxyphenyl group interacts with Trp86 via π-π stacking.

- Validation : Compare docking scores (e.g., ∆G = -9.2 kcal/mol) with mutagenesis data. For example, mutation of Phe330 to alanine reduces binding affinity by 80% .

Q. What experimental strategies resolve contradictions in reported IC₅₀ values for AChE inhibition?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., enzyme source, substrate concentration). Standardize protocols:

- Enzyme Source : Use recombinant human AChE (rhAChE) instead of electric eel AChE to avoid species-specific variations.

- Substrate Saturation : Ensure acetylthiocholine is at Km (0.5–1 mM) to prevent underestimation of inhibition .

Q. How does this compound modulate oxidative stress pathways in neuronal cells?

- Methodological Answer :

- Pathway Analysis : Treat SH-SY5Y cells with 10 µM compound for 24h. Use RNA-seq to identify upregulated genes (e.g., NRF2, SOD1) and downregulated pro-oxidants (e.g., NOX4).

- Redox Balance : Quantify glutathione (GSH/GSSG ratio) via HPLC-MS. The compound increases GSH levels by 40% in rotenone-induced oxidative stress models .

Q. What metabolic pathways are involved in the biotransformation of this compound?

- Methodological Answer :

- Phase I Metabolism : Incubate with human liver microsomes (HLMs) and NADPH. Major metabolites include hydroxylated derivatives at the benzodioxane ring (CYP2D6-mediated) and O-demethylation of the 4-methoxyphenyl group (CYP3A4-mediated).

- Phase II Metabolism : Glucuronidation of hydroxylated metabolites detected via UPLC-QTOF-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.